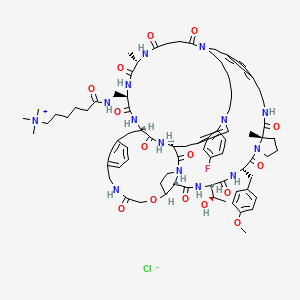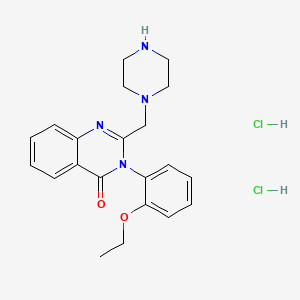
DSPE-Pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene (DSPE-Pyrene) is a phospholipid molecule that belongs to the lipid family of biological polymers. It is composed of two fatty acids, a glycerol unit, a phosphate group, and a polar molecule. The compound is capped with fluorescent pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves the conjugation of pyrene to the phospholipid molecule. This process typically includes the following steps:
Activation of Pyrene: Pyrene is first activated through bromination or other functionalization reactions to introduce reactive groups.
Conjugation to Phospholipid: The activated pyrene is then conjugated to the phospholipid molecule through esterification or amidation reactions under controlled conditions
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of pyrene and phospholipid precursors are synthesized and purified.
Automated Conjugation: Automated systems are used to conjugate pyrene to the phospholipid molecule under optimized conditions.
Purification and Quality Control: The final product is purified using chromatographic techniques and subjected to rigorous quality control tests to ensure purity and stability
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene undergoes various chemical reactions, including:
Oxidation: Pyrene can undergo oxidation reactions, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can convert pyrenequinones back to pyrene.
Substitution: Pyrene can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated pyrene derivatives and nucleophiles under mild conditions
Major Products Formed
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Pyrene and its reduced forms.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, for targeted drug delivery.
Industry: Applied in the development of biosensors and diagnostic tools .
Mechanism of Action
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene exerts its effects through the following mechanisms:
Fluorescent Probing: Pyrene’s fluorescence is sensitive to the polarity of its environment, making it an excellent probe for studying lipid bilayers and membrane dynamics.
Drug Encapsulation: The phospholipid molecule can form lipid bilayers, encapsulating drugs and enhancing their stability and bioavailability.
Targeted Delivery: The compound can target specific cells or tissues, improving the efficacy and reducing the side effects of therapeutic agents
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Polyethylene Glycol (DSPE-PEG): Used in drug delivery systems for its biocompatibility and ability to prolong circulation time.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine): Another fluorescent phospholipid used for imaging and studying membrane dynamics
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene is unique due to its combination of phospholipid properties and the fluorescent characteristics of pyrene. This makes it particularly useful for applications requiring both membrane interaction and fluorescence-based detection .
Properties
Molecular Formula |
C61H96NO9P |
|---|---|
Molecular Weight |
1018.4 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(4-pyren-4-ylbutanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C61H96NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-58(64)68-49-55(71-59(65)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-70-72(66,67)69-47-46-62-57(63)41-35-38-53-48-54-39-33-36-51-44-45-52-37-34-40-56(53)61(52)60(51)54/h33-34,36-37,39-40,44-45,48,55H,3-32,35,38,41-43,46-47,49-50H2,1-2H3,(H,62,63)(H,66,67)/t55-/m1/s1 |
InChI Key |
TYQRVQWCYNAOLV-KZRJWCEASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)



![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)


